3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]
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Overview
Description
3-O-Methyl Estrone 17-(Ethanediyl Ketal) is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a methoxy group at the 3-position and an ethanediyl ketal group at the 17-position. It is primarily used in biochemical research, particularly in the study of estrogenic activity and hormone-related processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) typically involves the following steps:
Methylation of Estrone: Estrone is first methylated at the 3-position using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Formation of Ethanediyl Ketal: The 17-ketone group of the methylated estrone is then reacted with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form the ethanediyl ketal.
Industrial Production Methods
While specific industrial production methods for 3-O-Methyl Estrone 17-(Ethanediyl Ketal) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-O-Methyl Estrone 17-(Ethanediyl Ketal) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketal group back to the original ketone or alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or original ketones.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-O-Methyl Estrone 17-(Ethanediyl Ketal) has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of estrogens and their derivatives.
Biology: Investigated for its estrogenic activity and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 3-O-Methyl Estrone 17-(Ethanediyl Ketal) involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Estrone: The parent compound, naturally occurring estrogen.
Estradiol: Another potent estrogen with a hydroxyl group at the 17-position.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Uniqueness
3-O-Methyl Estrone 17-(Ethanediyl Ketal) is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the methoxy group and the ethanediyl ketal group enhances its stability and alters its interaction with estrogen receptors compared to other similar compounds .
Properties
IUPAC Name |
3'-methoxy-13'-methylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-20-9-7-17-16-6-4-15(22-2)13-14(16)3-5-18(17)19(20)8-10-21(20)23-11-12-24-21/h4,6,13,17-19H,3,5,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEPWFOAZRKWFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CCC5=C3C=CC(=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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